(E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea
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Overview
Description
(E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The compound’s structure features a quinazolinone core, a methoxybenzyl group, and a phenylurea moiety, which contribute to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under acidic conditions to yield 2-oxo-2,3-dihydroquinazolin-4(1H)-one.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base, such as potassium carbonate.
Formation of the Phenylurea Moiety: The phenylurea moiety can be synthesized by reacting phenyl isocyanate with the intermediate quinazolinone derivative under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinazolinone core, converting it to a dihydroquinazoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenylurea moiety, where the phenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of substituted phenylurea derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It has been investigated for its antimicrobial and anticancer properties, showing promising results in inhibiting the growth of certain bacterial strains and cancer cell lines.
Medicine: The compound’s anti-inflammatory properties make it a candidate for the development of new anti-inflammatory drugs.
Industry: It can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of (E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) enzymes and tyrosine kinases.
Pathways Involved: It can modulate signaling pathways related to inflammation and cell proliferation, leading to the inhibition of inflammatory responses and cancer cell growth.
Comparison with Similar Compounds
(E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea can be compared with other quinazolinone derivatives:
Similar Compounds: Examples include (E)-1-(3-(4-chlorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea and (E)-1-(3-(4-methylbenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea.
Uniqueness: The presence of the methoxybenzyl group in this compound imparts unique chemical and biological properties, such as enhanced anti-inflammatory and anticancer activities, compared to its analogs.
Properties
Molecular Formula |
C23H20N4O3 |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
1-[3-[(4-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]-3-phenylurea |
InChI |
InChI=1S/C23H20N4O3/c1-30-18-13-11-16(12-14-18)15-27-21(19-9-5-6-10-20(19)25-23(27)29)26-22(28)24-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H2,24,26,28) |
InChI Key |
VGMJVZDVBMPRSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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